molecular formula C36H42ClN3O6 B600972 (R)-Lercanidipine Hydrochloride CAS No. 187731-34-6

(R)-Lercanidipine Hydrochloride

Cat. No. B600972
CAS RN: 187731-34-6
M. Wt: 648.19
InChI Key:
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Description

(R)-Lercanidipine Hydrochloride is a calcium channel blocker that is used in the treatment of hypertension. It is a highly selective dihydropyridine calcium antagonist that blocks the influx of calcium ions into the smooth muscle cells of the cardiovascular system. This results in relaxation of the arterial smooth muscle, leading to a decrease in blood pressure.

Scientific Research Applications

  • Nanostructured lipid carriers (NLCs) for improved bioavailability: Lercanidipine Hydrochloride-loaded NLCs showed promising results in enhancing bioavailability when delivered orally. These NLCs released the drug in a controlled manner for a prolonged period, showing potential as a controlled release formulation for hypertension treatment (Ranpise, Korabu, & Ghodake, 2014).

  • Pharmacokinetics: A study on the clinical pharmacokinetics of Lercanidipine Hydrochloride revealed its absorption, distribution, metabolism, and elimination characteristics. It demonstrated a linear correlation between dose and plasma concentration, providing insights for dosage optimization in hypertension treatment (Barchielli et al., 1997).

  • Enhancement of solubility and dissolution: Inclusion complexes with β-cyclodextrin were prepared to enhance the solubility and dissolution characteristics of Lercanidipine Hydrochloride. This approach significantly increased water solubility and dissolution, suggesting a method for improving bioavailability (Shaikh et al., 2017).

  • Transdermal patches: The development of matrix type transdermal patches of Lercanidipine Hydrochloride was investigated. These patches showed satisfactory physicochemical characteristics and drug release behavior, indicating their potential as an alternative drug delivery system for hypertension (Mamatha et al., 2010).

  • HPLC assay: A high-performance liquid chromatographic assay was developed for estimating Lercanidipine Hydrochloride in bulk drug samples and pharmaceutical dosage forms. This method provides a reliable tool for quality control and assurance in pharmaceutical manufacturing (Raju, Karadi, & Manjunath, 2008).

  • Antihypertensive efficacy and tolerability: Lercanidipine was found effective and well-tolerated in the management of hypertension, with a significant reduction in blood pressure observed in patients. It also demonstrated a lower incidence of vasodilatory edema compared to other calcium channel antagonists (Bang, Chapman, & Goa, 2003).

properties

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFYOYKPJLRMJI-MGDILKBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40849551
Record name 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187731-34-6
Record name Lercanidipine hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187731346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(3,3-Diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LERCANIDIPINE HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9V8K0B0F0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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